molecular formula C7H17N3O B1346755 N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide CAS No. 1016800-40-0

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide

Cat. No. B1346755
M. Wt: 159.23 g/mol
InChI Key: NLCSJVHTLNDBLJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamide (DMAEA) is an amide derivative of dimethylaminoethanol (DMAE) and methylaminoacetate (MAA). It is a versatile compound that has been used in a wide range of scientific research applications. It has been found to have a variety of biochemical and physiological effects, which have led to its use in a number of different laboratory experiments.

Scientific Research Applications

Synthesis and Modification Techniques

  • A study detailed improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting the development of safer, cost-effective, and scalable production methods with high yield and purity, applicable in industrial settings for various acetamide derivatives (Gong Fenga, 2007).
  • Research on the quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has led to the development of novel cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization in aqueous media, showing potential for targeted drug delivery systems (V. Bütün, S. Armes, N. Billingham, 2001).

Biological and Environmental Applications

  • A study on the formation of supramolecular assemblies from amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine demonstrated the potential of these assemblies in biomedical applications, including drug delivery and tissue regeneration, due to their non-cytotoxic nature and ability to form structures like nano and microfibers under various conditions (Nicole M. Cutrone et al., 2017).
  • Another research focused on the enhancement of molecular imprinted polymers with organic fillers on bagasse cellulose fibers, incorporating derivatives of acetamide for improved biocompatibility and environmental applications, showing potential for antimicrobial activities and elucidation of molecular docking studies (Asmaa M. Fahim, Ehab E. Abu-El Magd, 2021).

Analytical and Chemical Studies

  • Investigations into the selective quaternization of acetamide derivatives have led to the creation of polymerizable tertiary amines with specific response groups, providing an efficient synthesis method for compounds containing tertiary amine structures, which could be useful in the development of responsive materials and sensors (Qiu-hua Sun et al., 2021).
  • A study on the synthesis of new 2-(Oxiran-2-yl)-1,3-oxazoles from acetamide derivatives revealed a method for regioselectively alkylating aliphatic dimethylamino groups, with potential applications in synthetic organic chemistry and material science (O. Shablykin et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O/c1-8-6-7(11)9-4-5-10(2)3/h8H,4-6H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCSJVHTLNDBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide

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